

Ginsenoside Rh3 mechanism of action in cancer cells

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Compound of Interest

Compound Name: Ginsenoside Rh3

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An In-depth Technical Guide on the Core Mechanism of Action of **Ginsenoside Rh3** in Cancer Cells

Introduction

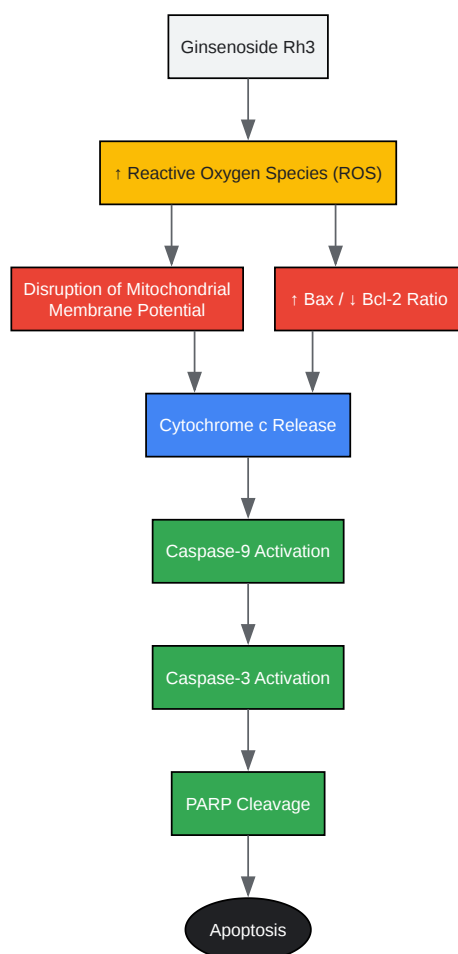
Ginsenoside Rh3, a rare tetracyclic triterpenoid saponin primarily extracted from Panax ginseng C.A. Meyer, has garnered significant attention in oncological research.[1][2] Its potent anticancer activities have been demonstrated across a multitude of cancer models, including lung, colorectal, breast, and prostate cancers.[2][3][4][5] Unlike conventional chemotherapeutic agents that often present severe side effects, **Ginsenoside Rh3** exhibits a multi-targeted approach with lower toxicity, making it a promising candidate for standalone therapy or as an adjuvant to enhance the efficacy of existing treatments.[2][6] This technical guide elucidates the core mechanisms through which **Ginsenoside Rh3** exerts its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and immunomodulation. The content herein is intended for researchers, scientists, and drug development professionals, providing detailed experimental insights and data-driven summaries.

Induction of Apoptosis

A primary mechanism of **Ginsenoside Rh3**'s anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key signaling pathways, primarily centering on the mitochondrial-dependent intrinsic pathway.

1.1. Mitochondrial-Dependent Pathway

Ginsenoside Rh3 treatment has been shown to increase the production of intracellular Reactive Oxygen Species (ROS).[3][7] This elevation in ROS disrupts the mitochondrial membrane potential ($\Delta\Psi_m$) and modulates the expression of the Bcl-2 family of proteins.[5][8] Specifically, Rh3 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[5][8] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[8] Cytosolic cytochrome c then triggers the activation of a caspase cascade, beginning with the proteolytic cleavage of caspase-9 and subsequently caspase-3.[8] Activated caspase-3 is a key executioner caspase that cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to DNA fragmentation and the characteristic morphological changes of apoptosis.[5][8] In colorectal cancer cells, Rh3 has been shown to induce apoptosis specifically by upregulating caspase-3 expression.[9][10]



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Ginsenoside Rh3-induced mitochondrial apoptosis pathway.

1.2. p53 Pathway Activation

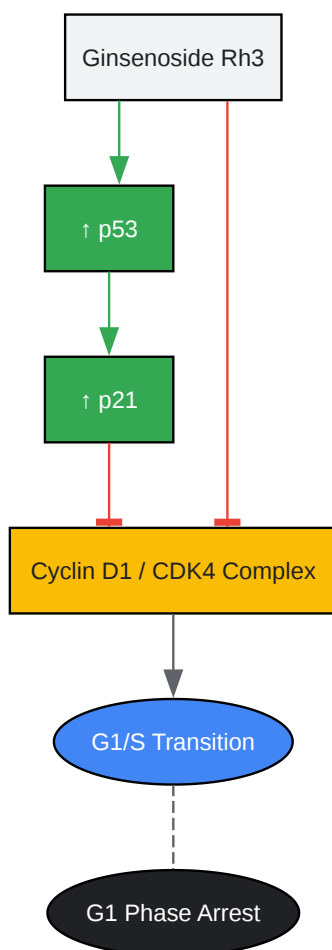
In gallbladder cancer cells, 20(S)-ginsenoside Rg3 has been demonstrated to activate the p53 pathway.^[11] This activation contributes to the induction of both cellular senescence and mitochondrial-dependent apoptosis, highlighting the multi-faceted pro-apoptotic role of this compound.^[11]

Cell Cycle Arrest

Ginsenoside Rh3 effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1/S transition phase.^{[3][11][12]}

2.1. G1 Phase Arrest

In lung and gallbladder cancer cells, Rh3 treatment leads to a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.^{[11][12]} This arrest is mediated by the modulation of key cell cycle regulatory proteins. Rh3 has been shown to upregulate the expression of tumor suppressor proteins p53 and the cyclin-dependent kinase (CDK) inhibitor p21.^[12] Concurrently, it downregulates the expression of proteins that promote G1/S transition, such as Cyclin D1 and CDK4.^[12] In prostate cancer cells, Rh3-induced G1/S arrest is directly linked to an increase in intracellular ROS.^{[3][7]}



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Mechanism of **Ginsenoside Rh3**-induced G1 cell cycle arrest.

2.2. Targeting EGFR Pathway

In non-small cell lung cancer (NSCLC), 20(S)-Rg3 has been identified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[13] By targeting EGFR, it blocks the downstream Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation. This inhibition leads to the downregulation of CDK2, Cyclin A2, and Cyclin E1, resulting in G0/G1 phase arrest.[13]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. [4] **Ginsenoside Rh3** exhibits potent anti-angiogenic properties by targeting vascular endothelial growth factor (VEGF) and its related signaling pathways.[14][15]

3.1. Downregulation of VEGF

Rh3 has been shown to downregulate the expression of VEGF by repressing signaling pathways such as p38/ERK.[14] It also inhibits hypoxia-induced signaling molecules that promote VEGF expression, including hypoxia-inducible factor-1 α (HIF-1 α), NF- κ B, and STAT3.[12][14] By reducing the expression of VEGF, Rh3 effectively suppresses the formation of new blood vessels in the tumor microenvironment, thereby starving the tumor of essential nutrients and oxygen.[4][16]

Immunomodulatory Effects

Ginsenoside Rh3 can remodel the tumor microenvironment by promoting antitumor immunity.[4][16] It enhances the phagocytic activity of macrophages and can act as a cytotoxic activator of Natural Killer (NK) cells.[17][18][19] In colorectal cancer models, Rh3 was found to downregulate the expression of immune checkpoint proteins B7-H1 (PD-L1) and B7-H3, which are associated with reduced overall survival.[4][16] This suggests that Rh3 can help overcome tumor-induced immune suppression.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Ginsenoside Rh3/Rg3** on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of Ginsenosides

Ginsenoside	Cell Line	Cancer Type	IC50 Value	Treatment Duration	Citation
Rh3	HCT116	Colorectal Cancer	77.54 µg/mL	Not Specified	[20]
Rg3	Jurkat	Leukemia	~90 µM	24 h	[21]
Rg3	PC3	Prostate Cancer	8.4 µM	Not Specified	[22]
Rg3	LNCaP	Prostate Cancer	14.1 µM	Not Specified	[22]
Rh2	PC3	Prostate Cancer	5.5 µM	Not Specified	[22]
Rh2	LNCaP	Prostate Cancer	4.4 µM	Not Specified	[22]
Rf	MG-63	Osteosarcoma	11 µM	24 h	[23]

Table 2: Effect of **Ginsenoside Rh3/Rg3** on Cell Cycle Distribution

Ginsenoside	Cell Line	Concentration	Duration	% Cells in G0/G1	% Cells in S	% Cells in G2/M	Citation
Rg3	PC3	50 μ M	48 h	Significantly Increased	Significantly Decreased	Not Specified	[3][24]
SRg3	MDA-MB-231	100 μ M	3 days	65.3% \pm 3.22	Not Specified	12.5% \pm 1.4	[25]
Control	MDA-MB-231	Vehicle	3 days	52.8% \pm 5.1	27.6% \pm 3.0	19.8% \pm 1.2	[25]
Rh3	A549 & PC9	50 & 100 μ M	24 h	Markedly Increased	Decreased	Decreased	[12]

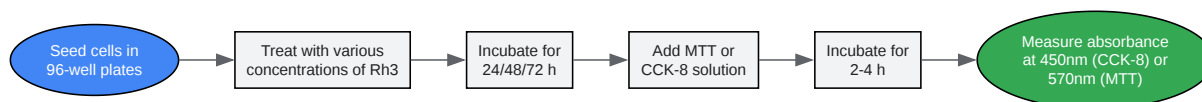
Table 3: Effect of **Ginsenoside Rh3/Rg3** on Apoptosis

Ginsenoside	Cell Line	Concentration	Duration	Apoptotic Effect	Citation
Rh3	SW1116	120 µg/mL	12-48 h	Increased apoptotic cell ratio	[9][10]
Rg3	Renal 786-O	45 µM	48 h	Apoptotic rate of 23.18% ± 1.46	[26]
Rh2	Jurkat	35 µM	Not Specified	23.23% ± 3.06 early apoptotic cells	[21]
Rg3	Jurkat	35 µM	Not Specified	10.53% ± 0.98 early apoptotic cells	[21]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability and Proliferation Assay (MTT/CCK-8)



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Workflow for MTT/CCK-8 cell viability assays.

- Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) to formazan or a WST-8 salt (CCK-8) to a colored product.[5] [21]

- Protocol:
 - Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.[12]
 - The culture medium is replaced with a medium containing various concentrations of **Ginsenoside Rh3** (e.g., 0-140 μ M) or a vehicle control (DMSO).[12]
 - Cells are incubated for specified time points (e.g., 24, 48, 72 hours).[12][26]
 - Following treatment, MTT (0.5 mg/ml) or CCK-8 solution (10 μ l) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[5][21]
 - For MTT assays, the formazan crystals are solubilized with a solvent like DMSO.
 - The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.[21]
 - Cell viability is expressed as a percentage relative to the vehicle-treated control group.

2. Apoptosis Analysis (Annexin V/PI Staining)

- Principle: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic/necrotic).[5]
- Protocol:
 - Cells are seeded in 6-well plates and treated with Rh3 for a specified duration (e.g., 24 hours).[20]
 - After treatment, both floating and adherent cells are harvested by trypsinization.[11]
 - Cells are washed twice with cold PBS.[5]
 - The cell pellet is resuspended in 1X Annexin V binding buffer.[5]

- Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[20]
- The mixture is incubated for 15 minutes in the dark at room temperature.[5][20]
- The stained cells are analyzed immediately by a flow cytometer.

3. Cell Cycle Analysis (Propidium Iodide Staining)

- Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry. [11]
- Protocol:
 - Cells are seeded and treated with different concentrations of Rh3 for a specified time (e.g., 48 hours).[3][11]
 - Cells are harvested, washed twice with cold PBS.[11]
 - The cells are fixed by dropwise addition into ice-cold 70% ethanol and stored overnight at 4°C.[11][27]
 - The fixed cells are washed again with PBS and then resuspended in a PI staining solution containing RNase A.[27]
 - The mixture is incubated in the dark for 15-30 minutes.[27]
 - The DNA content is analyzed using a flow cytometer, and the percentage of cells in each phase is quantified using analysis software.[3]

4. Western Blotting

- Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific primary and secondary antibodies.
- Protocol:

- After treatment with Rh3, cells are lysed using a lysis buffer to extract total protein.
- Protein concentration is determined using a BCA or Bradford assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific to the target protein (e.g., Caspase-3, Cyclin D1, p-ERK) overnight at 4°C.[12]
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β -actin is often used as a loading control.[12]

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